molecular formula C16H14N4S B2951851 4-cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol CAS No. 537016-65-2

4-cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2951851
CAS No.: 537016-65-2
M. Wt: 294.38
InChI Key: DAERBFIMRYBNRR-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the 1,2,4-triazole family, characterized by the presence of a pyridinyl ring and a cinnamyl substituent. This structure incorporates multiple nitrogen atoms and a thiol group, making it a promising polydentate ligand for constructing coordination complexes with transition metals such as Ni(II), Cu(II), and Zn(II) . The triazole core's ability to coordinate through sulfur and nitrogen atoms facilitates the formation of stable chelate complexes, which are of significant interest in the development of novel materials and catalysts . Compounds featuring the 1,2,4-triazole scaffold are extensively investigated for their diverse biological activities . Specifically, 1,2,4-triazole derivatives have demonstrated potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus ) . The structural framework of this compound suggests potential as a valuable scaffold in medicinal chemistry for the design and synthesis of new antibacterial agents to address the growing challenge of antimicrobial resistance . Furthermore, hybrid molecules incorporating triazole and other pharmacophores have shown promising antimycobacterial activity against Mycobacterium tuberculosis . Researchers can utilize this compound as a key intermediate for further chemical modification, such as the synthesis of hydrazone-tethered hybrids or Schiff base derivatives, to explore and optimize its biological and physicochemical properties . This product is labeled "For Research Use Only" and is intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the Safety Data Sheet (SDS) for proper handling and safety information prior to use.

Properties

IUPAC Name

4-[(E)-3-phenylprop-2-enyl]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S/c21-16-19-18-15(14-8-10-17-11-9-14)20(16)12-4-7-13-5-2-1-3-6-13/h1-11H,12H2,(H,19,21)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAERBFIMRYBNRR-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: This step may involve the use of pyridine derivatives and coupling reactions.

    Attachment of the Cinnamyl Group: This can be done through alkylation or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group.

    Reduction: Reduction reactions could target the triazole ring or other functional groups.

    Substitution: Substitution reactions may occur at the pyridine ring or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiol group could lead to the formation of a disulfide or sulfonic acid derivative.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Antimicrobial Activity: Investigation of its activity against various microorganisms.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other compounds.

    Polymer Science:

Mechanism of Action

The mechanism of action of 4-cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    4-cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives: Compounds with similar structures but different substituents.

    Other Triazole Compounds: Compounds containing the triazole ring but with different functional groups.

Uniqueness

4-cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to other similar compounds.

Biological Activity

4-Cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in neuroprotection and the inhibition of protein aggregation associated with neurodegenerative diseases like Parkinson's disease (PD).

Chemical Structure and Properties

The compound features a triazole ring substituted with a cinnamyl group and a pyridine moiety. This structural arrangement is crucial for its biological activity, particularly in modulating interactions with target proteins.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 4-cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. It has been shown to inhibit the aggregation of alpha-synuclein (α-syn), a protein implicated in PD. The aggregation of α-syn into amyloid fibrils is a hallmark of PD pathology, leading to neuronal toxicity and degeneration .

The compound interacts specifically with α-syn, preventing its fibrillization. This interaction has been demonstrated through various biochemical assays, including light scattering and Thioflavin T (ThT) binding assays. In vitro studies indicated that treatment with this compound resulted in a significant reduction in α-syn aggregation levels .

In Vivo Studies

In vivo experiments using models of PD have shown that 4-cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol can ameliorate motor deficits induced by neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Treatment with the compound led to increased levels of tyrosine hydroxylase (TH) and decreased α-syn expression in the midbrain of treated mice .

Summary of Research Findings

Study FocusFindingsReference
Inhibition of α-syn Aggregation Significant reduction in α-syn fibrillization observed through biochemical assays
Neuroprotective Effects Improved motor function in MPTP-treated mice; increased TH levels
Mechanistic Insights Binding studies indicate specific interactions with α-syn preventing aggregation

Case Studies

  • Study on Neuroprotective Agents : A study focused on optimizing α-syn aggregation inhibitors identified derivatives based on the 5-(4-pyridinyl)-1,2,4-triazole scaffold. Among these, 4-cinnamyl derivatives showed promising results in reducing neurotoxic effects and improving behavioral outcomes in PD models .
  • Behavioral Analysis : In behavioral tests following MPTP administration, mice treated with 4-cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol exhibited significantly less bradykinesia compared to untreated controls. This suggests a protective effect against dopaminergic neuron loss .

Q & A

Q. Basic

  • FTIR : Confirms thiol (-SH) disappearance post-alkylation (2550–2600 cm⁻¹) and monitors triazole ring vibrations (1500–1600 cm⁻¹) .
  • ¹H/¹³C NMR : Pyridyl protons resonate at δ 8.5–8.7 ppm; cinnamyl vinyl protons appear as doublets (δ 6.2–6.8 ppm, J = 15–16 Hz) .
  • Elemental Analysis : Validates purity (>95%) with <0.3% deviation from theoretical C, H, N, S values .
  • LC-MS : Detects molecular ion peaks ([M+H]⁺) and fragmentation patterns for structural confirmation .

How can researchers screen the biological activity of this compound in preliminary studies?

Q. Basic

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values reported in µg/mL .
  • Cytotoxicity Screening : MTT assay on HEK-293 (normal) and MCF-7 (cancer) cell lines; IC₅₀ values <50 µM indicate therapeutic potential .
  • Enzyme Inhibition : Alpha-amylase/alpha-glucosidase assays to evaluate antidiabetic activity .

What strategies optimize the design of metal complexes using this compound as a ligand?

Q. Advanced

  • Coordination Geometry : The triazole-thiol acts as a bidentate ligand via pyridyl-N and thiol-S. Optimal metal salts (e.g., CuCl₂·2H₂O) in ethanol yield octahedral complexes confirmed by magnetic susceptibility and UV-Vis (d-d transitions at 550–650 nm) .
  • Bioactivity Enhancement : Cu(II) complexes show 3–5× higher antimicrobial activity than the free ligand due to increased membrane permeability .

How does the compound’s reactivity under oxidative or nucleophilic conditions impact its stability?

Q. Advanced

  • Oxidation : Exposure to I₂/KI forms disulfide dimers (confirmed by LC-MS and S-S stretching at 500–550 cm⁻¹ in FTIR) .
  • Nucleophilic Substitution : Thiol group reacts with alkyl halides (e.g., methyl iodide) in basic media; monitor via TLC (hexane:ethyl acetate = 3:1) .
    Mitigation : Store under N₂ at −20°C to prevent oxidation; use anhydrous solvents for alkylation .

How should contradictory data in biological activity studies be analyzed?

Q. Advanced

  • Source Identification : Compare assay conditions (e.g., pH, inoculum size in antimicrobial tests) .
  • Statistical Validation : Apply ANOVA/Tukey’s test to assess significance (p <0.05) across replicates.
  • Structural Confounds : Impurities (e.g., unreacted cinnamyl bromide) may skew results; validate purity via HPLC .

What computational approaches predict structure-activity relationships (SAR) for derivatives?

Q. Advanced

  • Molecular Docking : AutoDock Vina models interactions with M. tuberculosis enoyl-ACP reductase (PDB: 4TZK); binding energies <−7 kcal/mol suggest high affinity .
  • ADME Prediction : SwissADME calculates LogP (2.1–3.5) and topological polar surface area (80–100 Ų) to prioritize derivatives with oral bioavailability .

How can reaction conditions be optimized for large-scale synthesis (>100 mmol)?

Q. Advanced

  • Solvent Choice : Replace methanol with DMF to enhance solubility at 80°C, reducing reaction time from 12h to 4h .
  • Catalysis : Add KI (10 mol%) to accelerate SN2 alkylation via halide exchange .
  • Workflow : Use continuous flow reactors for cyclization steps to improve yield reproducibility (±2%) .

What advanced analytical challenges arise in characterizing S-alkyl derivatives?

Q. Advanced

  • Regioisomer Discrimination : Use NOESY NMR to distinguish N- vs. S-alkylation (cross-peaks between cinnamyl and pyridyl protons confirm S-substitution) .
  • Crystallography : Grow single crystals in DMSO/water (1:3) for X-ray diffraction; resolves ambiguities in tautomeric forms (e.g., thione vs. thiol) .

How do structural modifications (e.g., substituents on the triazole ring) influence bioactivity?

Q. Advanced

  • Electron-Withdrawing Groups : Nitro substituents at the cinnamyl moiety increase antimicrobial activity 2× by enhancing electrophilicity .
  • Heterocyclic Hybrids : Mannich bases (e.g., morpholine adducts) improve solubility and CNS penetration (LogBB >0.3) .
  • Quantitative SAR (QSAR) : CoMFA models (q² >0.6) correlate pyridyl ring planarity with anticancer activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.